Cycloviolacin O3
Description
Properties
bioactivity |
Parasites, |
|---|---|
sequence |
GIPCGESCVWIPCLTSAIGCSCKSKVCYRN |
Origin of Product |
United States |
Elucidation of Cycloviolacin O3 Biosynthesis and Production Methodologies
Precursor Protein Processing and Enzymatic Cyclization Mechanisms in Cycloviolacin O3 Biosynthesis
The biosynthesis of this compound, like other cyclotides, originates from a larger precursor protein that undergoes a series of post-translational modifications. acs.orgwindows.net This precursor protein is translated in the ribosomes and typically contains several distinct domains: an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), one or more mature cyclotide domains (MCD), and a C-terminal propeptide (CTPP). nih.govwindows.netnih.gov The mature cyclotide domain is flanked by an N-terminal repeat (NTR) and sometimes a C-terminal repeat (CTR). windows.netxiahepublishing.com
The processing of this precursor is a multi-step process that occurs within the plant cell's vacuole. nih.govresearchgate.net It involves proteolytic cleavage to excise the linear mature cyclotide domain from the precursor protein, followed by the crucial head-to-tail cyclization of the peptide backbone. acs.org The mature cyclotide domain is distinguished by a conserved glycine (B1666218) residue at its N-terminus and a conserved asparagine or aspartate residue at its C-terminus, which are critical for the cyclization process. nih.gov
Role of Asparaginyl Endopeptidases (AEPs) in this compound Cyclization
The key enzymes responsible for the backbone cyclization of cyclotides, including this compound, are asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes. nih.govacs.org AEPs recognize and cleave the C-terminal flanking peptide at the conserved asparagine (or aspartate) residue of the mature cyclotide domain. uq.edu.auxiahepublishing.com Subsequently, the same enzyme catalyzes a transpeptidation reaction, forming a new peptide bond between the N-terminal amino group and the C-terminal carboxyl group of the excised peptide, resulting in a circular backbone. xiahepublishing.com
The indispensable role of AEPs has been confirmed through various studies. The presence of AEPs in cyclotide-producing plants, coupled with the highly conserved C-terminal Asn/Asp residue in cyclotide precursors, provides strong evidence for their involvement. uq.edu.au Furthermore, knocking out the AEP gene or altering the critical Asn/Asp residue in precursor proteins has been shown to inhibit cyclization. xiahepublishing.com The discovery of acyclic variants in nature that lack the necessary C-terminal residue further supports the AEP-mediated cyclization hypothesis. xiahepublishing.comdiva-portal.org
In Vitro and Heterologous Expression Systems for this compound Production
The unique properties of cyclotides have driven the development of various methods for their production beyond simple extraction from plants. These methods include plant tissue culture and recombinant expression in different host systems.
Plant Tissue Culture and Exogenous Regulator Influence on this compound Expression
Plant tissue culture offers a controlled environment for producing cyclotides and studying their biosynthesis. diva-portal.org In vitro cultures of Viola uliginosa have been successfully established for the production of cyclotides, with this compound being one of the most abundantly expressed. diva-portal.orgnih.govresearchgate.net
Research has demonstrated that the expression levels of cyclotides in these cultures are significantly influenced by exogenous plant growth regulators. diva-portal.orgnih.gov
Cytokinins : The application of cytokinins to the culture media generally leads to the highest yields of cyclotides, including this compound. diva-portal.orgnih.gov
This hormonal regulation suggests a link between cyclotide biosynthesis and the developmental state of the plant tissue, which can be manipulated to optimize production. diva-portal.org Suspension cultures of V. uliginosa have shown the potential for scalable production, yielding significant amounts of cyclotides. diva-portal.orgnih.gov
Recombinant Expression in Microbial, Plant, Yeast, and Cell-Free Systems
Heterologous expression systems provide an alternative to plant-based production, potentially offering higher yields and simpler purification processes. While specific data on the recombinant expression of this compound is limited, the techniques developed for other cyclotides are directly applicable.
Microbial Systems : Escherichia coli is a common host for recombinant cyclotide expression. nih.gov Production often relies on intein-mediated protein splicing, where the linear cyclotide precursor is expressed as a fusion protein with a self-excising intein domain that catalyzes the backbone cyclization. nih.govacs.org
Yeast Systems : Yeast, such as Saccharomyces cerevisiae, has also been used as a eukaryotic host for expressing cyclotides, utilizing similar intein-based cyclization strategies. researchgate.netuq.edu.au
Plant Systems : The use of transgenic plants or "plant bioreactors" is another promising avenue. nih.govuq.edu.au Co-expression of a cyclotide precursor gene with the gene for the necessary AEP enzyme can enable efficient production of the mature, cyclized peptide in the host plant. uq.edu.au
Cell-Free Systems : Cell-free protein synthesis systems are emerging as a rapid method for producing peptides, though challenges in achieving correct folding and cyclization for complex molecules like cyclotides remain.
Advanced Chemical Synthesis Strategies for this compound and Analogues
Chemical synthesis provides a powerful tool for producing this compound and its analogues with high purity and allows for the incorporation of non-natural amino acids to study structure-activity relationships.
Solid-Phase Peptide Synthesis (e.g., Boc, Fmoc Chemistries)
The primary method for the chemical synthesis of cyclotides is Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. Two main chemical strategies are employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govamericanpeptidesociety.org
Boc Chemistry : This was the original approach used for SPPS. nih.gov The Boc protecting group on the N-terminal amino acid is acid-labile and is removed using a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de While effective, the harsh acidic conditions required can sometimes lead to degradation of the peptide. nih.govamericanpeptidesociety.org Early cyclotide syntheses utilized Boc chemistry, often generating a linear peptide thioester that facilitates the final backbone cyclization step. nih.gov
Fmoc Chemistry : This is the more modern and widely used strategy. nih.goviris-biotech.de The Fmoc protecting group is base-labile and is removed under mild conditions using a base such as piperidine. americanpeptidesociety.orgiris-biotech.de This gentler approach minimizes side reactions and generally results in higher yields, making it the preferred method for synthesizing complex peptides like cyclotides. nih.govacs.org Several important cyclotides, including the structurally similar Cycloviolacin O2, have been successfully synthesized using Fmoc-SPPS. nih.govacs.org After the linear peptide chain is assembled on the resin and cleaved, the final and most challenging step is the oxidative folding to form the three correct disulfide bonds and the cyclization of the backbone.
Chemoenzymatic and Ligation Approaches
Chemoenzymatic and ligation strategies represent a powerful convergence of chemical synthesis and biological catalysis for the production of cyclotides like this compound. These methods offer alternatives to purely chemical or recombinant approaches, harnessing the specificity of enzymes to facilitate the crucial step of backbone cyclization. This section details the primary chemoenzymatic and ligation techniques used in the synthesis of cyclotides.
The fundamental principle of chemoenzymatic synthesis involves the initial chemical production of a linear peptide precursor, typically through solid-phase peptide synthesis (SPPS), which is then subjected to enzymatic cyclization. acs.orgresearchgate.netnih.govresearchgate.netuq.edu.au This approach circumvents the need for a C-terminal thioester group, which is a requirement for native chemical ligation (NCL), by using enzymes that recognize specific amino acid sequences to catalyze the formation of the peptide bond that closes the circular backbone. researchgate.netnih.gov
Several types of enzymes, particularly proteases and ligases, have been successfully employed for the in vitro cyclization of linear cyclotide precursors. nih.gov These biocatalysts provide high specificity and efficiency under mild, physiological conditions.
Protease-Mediated Ligation
Proteases, which normally cleave peptide bonds, can be used in reverse to catalyze their formation under specific conditions. Trypsin, a well-characterized serine protease, has been used for this purpose. In one approach, a linear cyclotide precursor is first synthesized and folded under oxidative conditions to form the correct disulfide bridges. nih.gov The folded, linear peptide is then cyclized using trypsin immobilized on sepharose beads. nih.gov This method leverages the enzyme's ability to ligate peptide fragments without requiring a C-terminal thioester, offering a streamlined process for creating the cyclic backbone. nih.gov
Asparaginyl Endopeptidase (AEP) Ligation
Asparaginyl endopeptidases (AEPs) are enzymes naturally involved in the biosynthesis and cyclization of cyclotides in plants. acs.orgmdpi.comuq.edu.au These enzymes recognize and cleave at the C-terminal side of asparagine (or sometimes aspartate) residues, facilitating the head-to-tail ligation necessary for cyclization. mdpi.comuq.edu.au The use of AEPs like butelase 1 in in vitro synthesis has proven to be a quick and effective method for producing cyclotides. diva-portal.org The efficiency of AEP-mediated cyclization can be influenced by the amino acid sequence flanking the ligation site. uq.edu.au
Sortase-Mediated Ligation (Sortagging)
Sortase A (SrtA), a transpeptidase from Gram-positive bacteria, has emerged as a versatile tool for protein and peptide engineering, including the cyclization of cyclotides. acs.orgresearchgate.netrsc.orgnih.govuq.edu.au The process, often called sortagging, involves engineering a linear peptide precursor with specific recognition motifs. rsc.orgnih.gov
The standard approach requires a linear precursor containing:
An N-terminal polyglycine (e.g., GGG) nucleophile. nih.govuq.edu.au
A C-terminal sortase recognition motif, typically LPXTG (where X can be any amino acid). researchgate.netrsc.orgnih.govuq.edu.au
Sortase A cleaves the peptide bond between the threonine and glycine in the LPXTG motif, forming a covalent acyl-enzyme intermediate. nih.govuq.edu.au This intermediate is then resolved by the N-terminal glycine of the same molecule, resulting in an intramolecular ligation that forms a stable, circular peptide backbone. rsc.orgnih.govuq.edu.au Sortase-mediated ligation is highly specific and proceeds under physiological conditions (pH 6.0-8.0), making it a robust method for producing cyclic peptides. researchgate.net This technique has been proposed as a powerful alternative to native chemical ligation for cyclotide synthesis. researchgate.net
The table below summarizes the key features of these enzymatic ligation strategies.
| Ligation Strategy | Enzyme | Precursor Requirements | Key Advantages |
| Protease-Mediated | Trypsin | Linear, folded precursor with specific C-terminal residues (e.g., Lysine (B10760008) or Phenylalanine). researchgate.netnih.gov | Does not require a C-terminal thioester; cyclization occurs after folding. researchgate.netnih.gov |
| AEP-Mediated | Asparaginyl Endopeptidase (AEP), Butelase 1 | Linear precursor with a C-terminal Asparagine (Asn) at the ligation site. mdpi.comuq.edu.au | Mimics the natural biosynthetic pathway; highly efficient. mdpi.comdiva-portal.org |
| Sortase-Mediated | Sortase A (SrtA) | Linear precursor with an N-terminal polyglycine motif and a C-terminal LPXTG recognition sequence. nih.govrsc.orguq.edu.au | High specificity; robust reaction under physiological conditions; versatile for various peptide modifications. researchgate.netrsc.org |
Native Chemical Ligation (NCL)
Beyond purely enzymatic methods, Native Chemical Ligation (NCL) stands as a cornerstone chemical approach that is often integrated into chemoenzymatic strategies. NCL is the most common method for the chemical synthesis of cyclotides. nih.gov It involves the reaction between a linear peptide precursor containing a C-terminal α-thioester and another peptide with an N-terminal cysteine residue. nih.govresearchgate.netacs.org For intramolecular cyclization to produce a cyclotide, a single linear precursor is synthesized that possesses both an N-terminal cysteine and a C-terminal thioester. mdpi.comresearchgate.netacs.org Under appropriate aqueous conditions (typically at a neutral pH), a spontaneous and chemoselective reaction occurs, forming a native peptide bond and thus the circular backbone. nih.govmdpi.com This cyclization can be performed before or concurrently with the oxidative folding that establishes the cystine knot structure. researchgate.net
These chemoenzymatic and ligation methodologies provide a flexible and powerful toolkit for the synthesis of this compound and other cyclotides, enabling detailed structure-activity relationship studies and the development of novel peptide-based therapeutics.
Comprehensive Analysis of Cycloviolacin O3 Structure Activity Relationships Sar
Influence of Amino Acid Residues and Loop Regions on Cycloviolacin O3 Bioactivity
The presence and distribution of charged amino acid residues are critical determinants of cyclotide bioactivity. This compound has a net charge of +2, resulting from its three basic residues (two Lysines, one Arginine) and one acidic residue (one Glutamic acid). cpu-bioinfor.org Comparative studies of cycloviolacins have revealed a correlation between the number of charged residues and anthelmintic activity. nih.gov A collective analysis of cyclotides including Cycloviolacin O2, O3, O8, and O13 demonstrated that those with three or four charged residues generally exhibit higher potency. uq.edu.auxiahepublishing.com
Detailed chemical modification and mutagenesis studies on Cycloviolacin O2, a closely related and highly potent cyclotide, have provided a model for understanding the specific roles of these charged residues. These studies have underscored the critical importance of the single glutamic acid (Glu) residue, which is conserved across almost all cyclotides. nih.gov Methylation of this conserved Glu residue in Cycloviolacin O2, which neutralizes its negative charge, led to a dramatic 48-fold decrease in cytotoxic potency, highlighting its essential role in the molecule's function. nih.gov This suggests that the glutamic acid in this compound is also fundamental to its bioactivity.
Similarly, the positively charged lysine (B10760008) residues contribute significantly to the biological effect. Acetylation of the lysine residues in Cycloviolacin O2, which masks their positive charges, resulted in an 18-fold reduction in anthelmintic activity. nih.gov This indicates that the positive charges, such as those on the two lysine residues in this compound, are crucial for its interaction with biological targets, likely mediating initial electrostatic attraction to negatively charged cell membranes. nih.govnih.gov
| Residue Type | Key Example (from Cycloviolacin O2 studies) | Modification | Impact on Bioactivity | Inferred Role in this compound |
|---|---|---|---|---|
| Conserved Glutamic Acid (Glu) | Glu-4 | Methylation (Neutralization) | 48-fold decrease in cytotoxicity nih.gov | Essential for cytotoxic and likely other biological functions. |
| Lysine (Lys) | Lys-21, Lys-23, Lys-29 | Acetylation (Charge Masking) | 18-fold decrease in anthelmintic activity nih.gov | Contributes significantly to bioactivity, likely via membrane interaction. |
| Arginine (Arg) | Arg-26 | Modification with 1,2-cyclohexanedione | Virtually no change in potency nih.gov | May play a less critical or redundant role compared to Lys and Glu in specific activities. |
A defining characteristic of most bioactive cyclotides, including this compound, is their amphipathic nature, meaning they possess distinct patches of hydrophobic and hydrophilic amino acids on their surface. xiahepublishing.comwindows.net This molecular feature is fundamental to their primary mechanism of action, which involves interacting with and disrupting cellular membranes. uq.edu.aunih.gov The hydrophobic residues are crucial for inserting into the lipid bilayer of target cell membranes, while the hydrophilic, charged residues facilitate initial binding to the membrane surface. nih.gov
Significance of Charged Residues and Conserved Glutamic Acid in this compound Function
Conformational Dynamics and Structural Stability of this compound
The exceptional structural stability of this compound is a direct result of its cyclic cystine knot (CCK) architecture. acs.orgnih.gov This motif consists of the head-to-tail cyclic backbone being threaded by an embedded ring formed by two disulfide bonds (CysI-CysIV, CysII-CysV) and their connecting peptide backbone, which is further locked in place by a third disulfide bond (CysIII-CysVI). acs.org This intricate, knotted topology provides remarkable resistance to proteolysis and thermal or chemical denaturation. uq.edu.auuq.edu.au
While the CCK framework is rigid, the surface loops that are responsible for bioactivity exhibit a degree of conformational flexibility. This dynamic nature is essential for the molecule's ability to adapt and bind to various biological targets, primarily cell membranes. abg.asso.fr Molecular dynamics (MD) simulations on related cyclotides have been used to study these interactions at an atomic level. nih.govfrontiersin.org These studies show that while the core CCK structure remains stable, the loops can reorient to facilitate binding. For instance, simulations of Cycloviolacin O2 demonstrated that it remains stably bound to certain lipid bilayers, with its charged residues interacting with lipid head groups and its hydrophobic residues inserting into the membrane core. nih.gov Although specific MD studies on this compound are not widely reported, its structural homology to O2 and other bracelet cyclotides suggests it shares these fundamental dynamic and stability properties. acs.org
Rational Design and Mutagenesis Approaches in this compound Research
Structure-activity relationship studies, often involving the chemical synthesis of analogues and site-directed mutagenesis, have been instrumental in understanding cyclotide function. uq.edu.au For example, by systematically substituting or modifying amino acids in prototypic cyclotides like Kalata B1 and Cycloviolacin O2, researchers have been able to map the residues essential for cytotoxicity, membrane binding, and other activities. nih.govnih.gov
While specific mutagenesis experiments on this compound are not extensively documented in the literature, the principles derived from its homologues are directly applicable. The high tolerance for amino acid substitution in the non-conserved loops means that this compound could be engineered to enhance its potency, alter its target specificity, or graft novel bioactive epitopes onto its stable framework. nih.gov This approach has been successfully used to create cyclotide-based molecules with new therapeutic properties, demonstrating the potential to use the this compound scaffold for future drug design initiatives. uq.edu.au
| Cyclotide | Net Charge | Relative Potency (vs. Kalata B1) |
|---|---|---|
| Cycloviolacin O2 | +2 | ~18-fold greater |
| Cycloviolacin O14 | +4 | Potent, comparable to O2 |
| This compound | +2 | Significantly more potent than Kalata B1 |
| Cycloviolacin O8 | +1 | More potent than Kalata B1 |
| Cycloviolacin O13 | +2 | Significantly more potent than Kalata B1 |
| Kalata B1 (Reference) | -1 | 1 (Baseline) |
Pharmacological and Biological Spectrum of Cycloviolacin O3 Action
Anthelmintic Efficacy and Mechanistic Studies of Cycloviolacin O3
This compound has demonstrated significant potential as an anthelmintic agent, exhibiting potent activity against parasitic nematodes in laboratory settings.
Specificity Against Nematode and Hookworm Species in In Vitro Models
In vitro studies have confirmed the anthelmintic properties of this compound against important gastrointestinal nematode parasites of livestock. Research has shown that this compound, extracted from Viola odorata, displays potent activity in larval development assays of Haemonchus contortus and Trichostrongylus colubriformis. acs.orgnih.govnih.govacs.org Alongside other natural variants like cycloviolacin O2, O8, O13, O14, O15, and O16, it has shown enhanced potency compared to the prototypic cyclotide, kalata B1. nih.govnih.govacs.orguq.edu.au Specifically, cycloviolacins O2 and O3 are among the cyclotides from Viola species that have demonstrated larvicidal activities, in some instances several times greater than that of kalata B1. uq.edu.au The IC50 value for this compound against H. contortus has been reported to be 0.21 µM. mdpi.com
Table 1: In Vitro Anthelmintic Activity of this compound
| Parasite Species | Life Stage | Assay Type | Key Findings | Citations |
|---|---|---|---|---|
| Haemonchus contortus | Larval | Larval Development Assay | Potent activity observed. | acs.orgnih.govnih.govacs.orgmdpi.com |
| Trichostrongylus colubriformis | Larval | Larval Development Assay | Potent activity observed. | acs.orgnih.govnih.gov |
Cellular and Organ-Level Interactions of this compound with Parasites
The anthelmintic mechanism of cyclotides like this compound is believed to involve the disruption of parasite cell membranes. acs.orgnih.gov Studies on related cyclotides have shown that they can cause damage to the digestive tract of parasites, leading to excessive mucosal secretion. acs.org The interaction is thought to be similar to their effects on other organisms, where they disrupt membrane structure. acs.orgnih.gov While direct microscopic evidence for this compound is not detailed, the activity of the cyclotide class points towards membrane disruption as a key mechanism. acs.orgnih.gov The ability of cyclotides to form pores in cell membranes is a proposed mechanism of action. nih.gov
Antimicrobial Properties of this compound
This compound also possesses a broad spectrum of antimicrobial activity, targeting both bacteria and fungi. This activity is intrinsically linked to its ability to permeabilize and disrupt microbial cell membranes.
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
This compound has demonstrated antibacterial activity, particularly against Gram-negative bacteria. diva-portal.orgfrontiersin.org In studies using a minimal medium, this compound, along with cycloviolacins O2 and O19, exhibited moderate activity against the plant pathogens Pseudomonas syringae pv. syringae, Dickeya dadantii, and Pectobacterium atrosepticum. diva-portal.orgfrontiersin.org The minimum inhibitory concentrations (MICs) were determined to be 25 µM for P. syringae, 75 µM for P. carotovorum (a synonym for Pectobacterium atrosepticum), and 100 µM for D. dadantii. diva-portal.orgfrontiersin.org In contrast, studies have noted that some cycloviolacins, including O3, show significant activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com The bracelet cyclotides, including this compound, are generally considered more potent than Möbius cyclotides. researchgate.net
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Medium | MIC (µM) | Citations |
|---|---|---|---|---|
| Pseudomonas syringae pv. syringae | Negative | Minimal Medium | 25 | diva-portal.orgfrontiersin.org |
| Pectobacterium atrosepticum | Negative | Minimal Medium | 75 | diva-portal.orgfrontiersin.org |
| Dickeya dadantii | Negative | Minimal Medium | 100 | diva-portal.orgfrontiersin.org |
| Staphylococcus aureus | Positive | Not Specified | Significant Activity | mdpi.com |
Antifungal Activity and Membrane Disruption by this compound
This compound is a potent antifungal agent against a variety of plant pathogenic fungi. diva-portal.orgnih.gov It has shown low micromolar activity against species such as Fusarium oxysporum, F. graminearum, F. culmorum, Mycosphaerella fragariae, Botrytis cinerea, Colletotrichum utrechtense, and Alternaria alternata. diva-portal.orgnih.gov Among the tested cycloviolacins (cyO2, cyO3, cyO13, and cyO19), this compound was the most potent, with MIC values ranging from 0.8 to 12.5 µM. diva-portal.orgnih.gov Furthermore, against Candida albicans, this compound, along with O2 and O19, demonstrated fungicidal activity of over 99% at a Minimum Fungicidal Concentration (MFC) of 10 μM. nih.gov The antifungal action is directly linked to the disruption of the fungal cell membrane. diva-portal.orgnih.govresearchgate.net
Table 3: Antifungal Activity of this compound
| Fungal Species | MIC Range (µM) | MFC (µM) | Citations |
|---|---|---|---|
| Fusarium oxysporum | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.gov |
| Fusarium graminearum | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.govnih.gov |
| Fusarium culmorum | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.gov |
| Mycosphaerella fragariae | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.gov |
| Botrytis cinerea | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.gov |
| Colletotrichum utrechtense | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.gov |
| Alternaria alternata | 0.8 - 12.5 | Not Reported | diva-portal.orgnih.gov |
| Candida albicans | Not Reported | 10 | nih.gov |
Mechanistic Insights into this compound-Mediated Membrane Permeabilization
The primary mechanism behind the antimicrobial and anthelmintic activity of this compound is its ability to disrupt and permeabilize cell membranes. nih.govdiva-portal.orgnih.govresearchgate.net This action is attributed to the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic regions, allowing them to interact with and insert into the lipid bilayer of cell membranes. nih.govresearchgate.net
Studies using model fungal membranes have shown that this compound, along with Cycloviolacin O2 and O19, is highly effective at causing membrane permeabilization. diva-portal.orgnih.govresearchgate.net The potency of these cyclotides in permeabilizing liposomes mirrors their antifungal activity. diva-portal.orgnih.gov Specifically, this compound has an EC50 value of 67 nM for permeabilizing fungal model membranes, which is comparable to Cycloviolacin O2 (72 nM) and O19 (80 nM). diva-portal.orgnih.govresearchgate.net This is significantly more potent than the bee venom peptide melittin (B549807) (EC50 = 490 nM). diva-portal.orgnih.govresearchgate.net
The interaction is believed to involve the formation of pores in the membrane, leading to the leakage of cellular contents and ultimately cell death. nih.govgoldaruco.com The ability of cyclotides to bind to phosphatidylethanolamine (B1630911) (PE) headgroups in lipid membranes is considered crucial for their membrane-binding and disruptive capabilities. nih.govuq.edu.au This interaction leads to the aggregation of vesicles and membrane disruption. uq.edu.au The lytic effects are dependent on both the cyclotide's structure and the lipid composition of the target membrane. researchgate.netacs.org
Insecticidal Actions of this compound
This compound, a cyclotide derived from plants of the Viola genus, has demonstrated notable insecticidal properties. These peptides are integral to the plant's defense system against herbivorous insects.
Impact on Insect Physiology and Behavior in Laboratory Models
In laboratory settings, this compound has been shown to adversely affect the physiology and behavior of certain insects. nih.govacs.org Studies on the peach potato aphid, Myzus persicae, have revealed that cycloviolacins, including O3, can deter feeding and probing behaviors. nih.govdiva-portal.org When presented in a sucrose (B13894) diet, these cyclotides led to a reduction in sap uptake by the aphids. nih.gov This deterrent effect suggests an antixenotic mechanism of resistance, where the plant compound negatively influences the insect's behavior. acs.orgdiva-portal.org
Immunohistochemical tracking has shown that cyclotides can be found in the pharynx, midgut, and upper intestine of aphids that have ingested them. nih.gov This indicates that the insecticidal action may be related to effects on the epithelial cells and gustatory organs within the digestive system. nih.gov It has been proposed that the insecticidal activity of cycloviolacins against aphids might stem from the disruption of their gut microbiome, given the strong antimicrobial properties of these cyclotides. acs.org
Role in Plant Defense Mechanisms and Ecological Implications
This compound is a key component of the innate defense system of plants like Viola odorata. nih.govcpu-bioinfor.org These cyclotides are found in tissues that are particularly vulnerable to attack by pests and pathogens, such as the epidermis and vascular bundles. diva-portal.orgnih.gov Their presence in these locations supports their role as defense molecules. nih.govnih.gov The natural function of cyclotides is widely believed to be the protection of plants against a variety of pests. nih.gov
The production of cyclotides like this compound is an adaptive trait that enhances a plant's resistance to herbivory. nih.gov This form of defense can be categorized as both antibiosis, which involves an antagonistic effect on the insect's biology, and antixenosis, which affects the insect's behavior. nih.govacs.org The deterrent and toxic effects of these compounds on insects like aphids underscore their ecological significance in plant-insect interactions. nih.gov The use of such natural plant-derived pesticides is being explored as a sustainable alternative to synthetic chemical pesticides, with the potential to reduce the ecological impact of agriculture. researchgate.net
In Vitro Cytotoxicity and Chemosensitization Potential of this compound
This compound has been the subject of research for its cytotoxic effects against various cell lines and its potential to enhance the efficacy of conventional chemotherapy drugs.
Membrane Disrupting Mechanisms of this compound in Cellular Models
The primary mechanism behind the cytotoxic activity of cyclotides like this compound is the disruption of cellular membranes. goldaruco.comsb-peptide.com These peptides have an amphipathic structure, with distinct hydrophobic and hydrophilic regions, which facilitates their interaction with and insertion into lipid bilayers. diva-portal.orgnih.gov This interaction leads to the formation of pores and a loss of membrane integrity, ultimately causing cell death. goldaruco.comnih.gov
Studies have shown that cyclotides target and interact with phosphatidylethanolamine (PE)-enriched head groups of phospholipids (B1166683) in the cell membrane. nih.gov The ability of cycloviolacin O2, a closely related cyclotide, to cause rapid leakage of cellular contents from both whole cells and liposomes demonstrates this membrane-disrupting capability. goldaruco.comsb-peptide.com This mechanism is believed to be central to the broad-spectrum biological activities of cyclotides, including their cytotoxic effects. rcsb.org
Differential Selectivity of this compound in Cancer Cell Lines
This compound has exhibited dose-dependent cytotoxicity against various cancer cell lines. nih.govmdpi.com For instance, it has shown activity against human glioblastoma cells (U-87 MG and T-98G). nih.govmdpi.com Research has also documented the cytotoxic activity of a range of cyclotides, including this compound, against lymphoma cell lines. sci-hub.se
Interestingly, some cyclotides have demonstrated a degree of selectivity for cancer cells over non-cancerous cells. For example, cycloviolacin O8 was found to be approximately three times more cytotoxic to several cancer cell lines (prostate, breast, and ovarian) than to non-cancerous human dermal fibroblast cells. nih.gov This differential activity is a promising area of research for the development of targeted cancer therapies.
In addition to its direct cytotoxic effects, this compound has been investigated for its chemosensitizing potential. nih.govmdpi.com This means it can enhance the effectiveness of standard chemotherapeutic drugs. Studies have shown that co-exposure of glioblastoma cells to cyclotides and the drug temozolomide (B1682018) (TMZ) can significantly reduce the concentration of TMZ required to achieve a cytotoxic effect. nih.gov For example, in the presence of a synthetic cyclotide, a 15 to 16-fold lower concentration of TMZ was needed for significant cytotoxicity in different glioblastoma cell lines. nih.gov This suggests that cyclotides could be used as adjuvant therapy to overcome drug resistance and improve the efficacy of existing cancer treatments. nih.gov
Antiviral and Other Pharmacological Activities of this compound
Beyond its insecticidal and cytotoxic properties, this compound and related cyclotides have been shown to possess a range of other pharmacological activities.
Cyclotides, as a class, have demonstrated antiviral activity, including against the Human Immunodeficiency Virus (HIV). frontiersin.org The mechanism of this antiviral action is also thought to involve membrane disruption. frontiersin.org The amphipathic nature of these peptides allows them to interact with and permeabilize viral membranes, a feature that is being explored for the development of novel antiviral agents. frontiersin.orgacs.org
Furthermore, cycloviolacins have shown potent anthelmintic activity. In studies against gastrointestinal nematode parasites of sheep, such as Haemonchus contortus and Trichostrongylus colubriformis, this compound was found to be more potent than the prototypic cyclotide, kalata B1. nih.gov Specifically, natural variants like Cycloviolacin O2, O3, O8, and O13 have demonstrated significant inhibitory effects on larval growth. windows.netxiahepublishing.comacs.org
This compound has also exhibited antifungal activity against various plant pathogenic fungi. nih.govdiva-portal.org It was found to be the most potent among several tested cycloviolacins against a panel of fungi, with minimum inhibitory concentrations in the low micromolar range. nih.govdiva-portal.org Additionally, some studies have reported antibacterial activity for cycloviolacins. diva-portal.org
Advanced Methodological Approaches in Cycloviolacin O3 Research
Isolation and Purification Techniques for Cycloviolacin O3
The journey of this compound research begins with its extraction and purification from its natural source, primarily the plant Viola odorata. nih.govnih.gov The initial step typically involves the extraction of plant material, such as the leaves, with a solvent mixture, commonly 60% methanol (B129727) or 60% ethanol. nih.govmdpi.com This hydroalcoholic solution is effective in dissolving both polar and non-polar compounds, facilitating the initial separation of cyclotides from other plant constituents. nih.gov
Following the initial extraction, various purification strategies are employed to isolate this compound from the complex mixture of plant metabolites. A common technique involves solvent-solvent partitioning, for instance, with dichloromethane (B109758), to remove chlorophyll (B73375) and other lipophilic substances. diva-portal.org Another approach is to pre-extract the dried plant material with dichloromethane before the main extraction with a hydroalcoholic solvent. diva-portal.org To further purify the extract, techniques such as solid-phase extraction (SPE) using a C18 stationary phase are utilized to capture the cyclotides. nih.govresearchgate.net
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone of cyclotide purification. mdpi.comsb-peptide.com This technique separates peptides based on their hydrophobicity, and due to their surface-exposed hydrophobic patch, cyclotides like this compound often elute at a late retention time. nih.gov The use of ultra-performance liquid chromatography (UPLC) offers a more rapid separation of these peptides. nih.gov The final purified this compound is then typically quantified spectrophotometrically. nih.gov
Table 1: Overview of Isolation and Purification Techniques for this compound
| Technique | Purpose | Reference |
| Solvent Extraction (e.g., 60% methanol/ethanol) | Initial extraction from plant material | nih.govmdpi.com |
| Solvent-Solvent Partitioning (e.g., with dichloromethane) | Removal of lipophilic impurities like chlorophyll | diva-portal.org |
| Solid-Phase Extraction (SPE) with C18 | Concentration and initial purification of cyclotides | nih.govresearchgate.net |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution separation and purification of individual cyclotides | mdpi.comsb-peptide.com |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid separation of cyclotides | nih.gov |
Structural Elucidation and Characterization Methods for this compound
Determining the intricate three-dimensional structure of this compound is crucial for understanding its function. This is achieved through a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry-Based Characterization (e.g., LC-MS, UVPD-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool in cyclotide research. diva-portal.org It allows for the rapid screening of plant extracts for the presence of cyclotides by identifying their unique molecular weights. diva-portal.org Techniques like UPLC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer provide both parent and fragment ion masses in a single run, facilitating rapid peptide identification. nih.gov
For detailed sequence analysis, tandem mass spectrometry (MS/MS) is employed. acs.org A common strategy involves the enzymatic digestion of the cyclotide to linearize the peptide backbone, followed by fragmentation and analysis of the resulting peptide fragments. acs.org Endoproteinase GluC, which cleaves at the conserved glutamic acid residue in loop 1, is often used for this purpose. acs.org More advanced techniques like ultraviolet photodissociation mass spectrometry (UVPD-MS) have shown promise for sequencing cyclotides without the need for enzymatic digestion, although data analysis can be more complex. uq.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of cyclotides like this compound in solution. researchgate.netresearchgate.net NMR provides information about the distances between pairs of atoms and dihedral angles, which are used as restraints to calculate a family of structures that are consistent with the experimental data. proteopedia.org The result is an ensemble of models that represents the dynamic nature of the peptide in solution. proteopedia.org
The process involves acquiring a series of NMR spectra, often on isotopically labeled samples, to assign the resonances of the individual atoms in the protein. nih.gov For cyclotides, NMR has been instrumental in confirming the characteristic cyclic cystine knot (CCK) motif, where three disulfide bonds form a knotted arrangement. diva-portal.orgrcsb.org This structural motif is responsible for the exceptional stability of cyclotides. diva-portal.org The three-dimensional structures of closely related cyclotides, such as Cycloviolacin O1 and Cycloviolacin O2, have been determined using solution-state NMR, revealing a distorted triple-stranded β-sheet and the conserved CCK topology. rcsb.orgrcsb.org These studies provide a structural blueprint for understanding the function of this compound.
Table 2: Key Structural Features of Cyclotides Determined by NMR
| Structural Feature | Description | Reference |
| Cyclic Cystine Knot (CCK) | Three disulfide bonds forming a knotted topology | diva-portal.orgrcsb.org |
| Triple-Stranded β-Sheet | A common secondary structure element | rcsb.org |
| Head-to-Tail Cyclic Backbone | The N- and C-termini are joined by a peptide bond | diva-portal.org |
In Vitro Bioactivity Assays and Functional Profiling of this compound
A significant area of this compound research focuses on its biological activities, which are investigated using a variety of in vitro assays. These studies have revealed a range of effects, including cytotoxic, anthelmintic, and antimicrobial activities.
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Cell proliferation assays are commonly used to determine the concentration at which the peptide inhibits cell growth by 50% (IC50 value). mdpi.comacs.org For example, this compound has shown dose-dependent cytotoxicity against human glioblastoma cells. mdpi.comnih.gov The mechanism of this cytotoxicity is often linked to membrane disruption. sb-peptide.comnih.gov Assays using fluorescent dyes that can only enter cells with compromised membranes are employed to verify this membrane-lytic activity. sb-peptide.com
The anthelmintic properties of this compound have been investigated against important gastrointestinal nematode parasites. nih.gov In vitro larval development assays and adult motility assays are used to assess the viability and movement of the nematodes upon exposure to the cyclotide. nih.gov Studies have shown that this compound exhibits significant potency in these assays. nih.gov
Furthermore, the antibacterial activity of cyclotides has been explored. sb-peptide.com Radial diffusion assays and the determination of minimum inhibitory concentrations (MIC) are standard methods to quantify the antibacterial efficacy against various bacterial strains. sb-peptide.com While the closely related Cycloviolacin O2 has shown potent activity against Gram-negative bacteria, the specific antibacterial profile of this compound continues to be an area of investigation. sb-peptide.com
Table 3: Summary of In Vitro Bioactivities of this compound and Related Cyclotides
| Bioactivity | Assay Type | Target Organism/Cell Line | Reference |
| Cytotoxicity | Cell Proliferation Assay (e.g., MTT) | Human Glioblastoma Cells | mdpi.comnih.gov |
| Cytotoxicity | Cell Proliferation Assay | Lymphoma Cell Lines | researchgate.net |
| Anthelmintic | Larval Development Assay | Haemonchus contortus, Trichostrongylus colubriformis | nih.gov |
| Anthelmintic | Adult Motility Assay | Haemonchus contortus | nih.gov |
| Antibacterial | Radial Diffusion Assay, MIC Determination | Gram-negative bacteria (for related cyclotides) | sb-peptide.com |
Molecular and Genetic Methodologies in this compound Studies
The study of this compound extends to the molecular and genetic level, aiming to understand its biosynthesis and the role of specific amino acid residues in its activity. The identification of the precursor proteins from which cyclotides are derived is a key area of research. This is often achieved by analyzing the transcriptome (the set of all RNA molecules) of the source plant. frontiersin.org
Chemical modification of specific amino acid residues is a powerful tool to probe their importance for biological activity. nih.gov For instance, the role of charged residues, such as lysine (B10760008) and glutamic acid, has been investigated by chemically masking their charges through processes like acetylation or methylation. nih.gov Subsequent bioactivity assays of these modified peptides can reveal whether these residues are critical for the observed effects. nih.gov For example, studies on the related Cycloviolacin O2 have shown that the conserved glutamic acid residue is essential for its activity. nih.gov
Immunohistochemical techniques, using antibodies raised against specific cyclotides, have been employed to visualize the distribution of these peptides within the plant tissues. diva-portal.org These studies have shown that cyclotides are often localized in tissues that are vulnerable to pathogen attack, suggesting a defensive role in the plant. diva-portal.org Immunogold staining has also been used to track the interaction of cyclotides with bacterial cells, providing insights into their mechanism of action at a subcellular level. diva-portal.org
Future Directions and Translational Perspectives for Cycloviolacin O3 Research
Cycloviolacin O3 as a Template for Molecular Scaffold Engineering
The remarkable stability of the cyclotide framework against thermal, chemical, and enzymatic degradation makes it an ideal template for molecular engineering. nih.gov The structure of this compound can be leveraged as a scaffold to design novel peptide-based therapeutics. This involves grafting specific bioactive epitopes onto the cyclotide backbone, thereby combining the desired biological activity of the grafted sequence with the exceptional stability of the cyclotide. researchgate.netdiva-portal.org
This molecular grafting approach has shown great promise in pharmacological applications, particularly in the development of novel ligands for G protein-coupled receptors (GPCRs), which are major drug targets. researchgate.net By integrating bioactive sequences into the stable this compound scaffold, it is possible to create engineered peptides with improved pharmacokinetic profiles, oral bioavailability, and high enzymatic stability. researchgate.net The inherent ability of some cyclotides to traverse cellular membranes also suggests that engineered this compound could be used to target intracellular protein-protein interactions. nih.gov The tolerance of the cyclotide structure to significant sequence variation, excluding the six conserved cysteine residues, provides a high degree of flexibility for designing new molecules with tailored activities. diva-portal.org
Table 1: Properties of Cyclotide Scaffolds for Engineering
| Feature | Description | Implication for this compound |
|---|---|---|
| Cyclic Cystine Knot (CCK) | Head-to-tail cyclic backbone reinforced by three disulfide bonds. nih.gov | Confers exceptional chemical, thermal, and proteolytic stability. nih.gov |
| Sequence Variability | Tolerates amino acid substitutions in loops between cysteine residues. diva-portal.org | Allows for the "grafting" of bioactive peptide sequences to introduce novel functions. researchgate.netdiva-portal.org |
| Structural Rigidity | The knotted structure provides a constrained conformation. uq.edu.au | Enhances target selectivity and binding affinity of the grafted epitope. |
| Cell Penetration | Some cyclotides can penetrate cell membranes. nih.gov | Potential for developing agents that can reach intracellular targets. nih.gov |
Strategies for Enhanced Production and Bioactivity of this compound
Realizing the full therapeutic and agricultural potential of this compound requires efficient and scalable production methods. While extraction from its natural source, Viola odorata, is possible, it is often insufficient for large-scale applications. diva-portal.orgacs.org Future research should focus on optimizing synthetic and biosynthetic production strategies.
Several innovative approaches are being explored for cyclotide production. Chemoenzymatic synthesis, which involves the chemical synthesis of a linear precursor followed by cyclization using specific enzymes like butelase 1, offers a promising route for efficient production. diva-portal.org Additionally, various in vitro production techniques, such as thioester-mediated cyclization and intein-mediated protein trans-splicing, are being developed to streamline the process. nih.govacs.org For biosynthesis, exploring alternative host plants with native cyclotide biosynthetic pathways or developing transgenic crops and plant cell cultures engineered to express this compound could significantly enhance production efficiency. diva-portal.orgnih.govacs.org
Alongside production, strategies to enhance the bioactivity of this compound are a key research focus. Studies on the related cyclotide Cycloviolacin O2 have shown that its biological activity is influenced by the net charge of the peptide. nih.govacs.org Chemical modification of charged amino acid residues, such as lysine (B10760008) and glutamic acid, has been shown to modulate anthelmintic activity significantly. nih.gov Similar structure-activity relationship (SAR) studies on this compound could identify key residues and modifications that enhance its potency against specific targets. For instance, masking positive charges on Cycloviolacin O2 resulted in a dramatic decrease in anthelmintic activity, highlighting the importance of charged residues for its function. nih.gov
Development of this compound-Based Agents for Agricultural Applications
Cyclotides, including this compound, are believed to function as defense agents in plants, exhibiting potent insecticidal, anthelmintic, and antimicrobial properties. uq.edu.auxiahepublishing.com These natural bioactivities make this compound a strong candidate for development as a biopesticide, offering a more sustainable alternative to conventional synthetic pesticides. acs.org
Research has demonstrated the anthelmintic activity of this compound against important gastrointestinal nematode parasites of livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. uq.edu.aunih.govacs.orgnih.gov Its potency in larval development assays suggests its potential use in controlling parasitic infections in agricultural settings. nih.govgoldaruco.com Furthermore, the insecticidal effects of cycloviolacin cyclotides against pests like the aphid Myzus persicae have been noted, possibly acting through phagosuppressive effects or disruption of the gut microbiome. researchgate.net
Future efforts in this area should focus on:
Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of agricultural pests and pathogens.
Transgenic Crops: Developing genetically modified plants that express this compound to confer inherent pest resistance. acs.org This could involve multigene stacking approaches to provide broader and more durable protection. nih.govacs.org
Formulation and Delivery: Creating stable formulations of this compound for field application, ensuring its effectiveness and minimizing environmental impact.
Ecological Impact: Assessing the effects of this compound-based agents on non-target organisms and the broader ecosystem to ensure their environmental safety. nih.govacs.org
Table 2: Reported Agricultural Bioactivities of this compound
| Activity Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Anthelmintic | Haemonchus contortus (sheep nematode) | Inhibition of larval development | goldaruco.com |
| Anthelmintic | Trichostrongylus colubriformis (sheep nematode) | Inhibition of larval development | goldaruco.com |
| Insecticidal | Myzus persicae (peach potato aphid) | Phagosuppressive effects | researchgate.net |
Investigation of Pathogen Resistance Mechanisms to this compound
As with any antimicrobial agent, the potential for pathogens to develop resistance to this compound is a critical consideration. Understanding the mechanisms by which bacteria and other pathogens might evade its effects is essential for its long-term viability as a therapeutic or agricultural agent. diva-portal.org
Studies on bacterial resistance to the related cyclotides Cycloviolacin O2 and Cycloviolacin O19 have provided valuable insights. diva-portal.orgdiva-portal.org Research in Salmonella enterica and Escherichia coli has identified several genetic pathways that can lead to cyclotide resistance. diva-portal.orgdiva-portal.org These often involve mutations that alter the bacterial cell envelope, such as modifications to the lipopolysaccharide (LPS) layer or mutations in osmosensitive proteins. diva-portal.orgdiva-portal.org
Future research should specifically investigate:
Selection of Resistant Mutants: Performing laboratory evolution experiments to select for pathogens resistant to this compound and identifying the genetic mutations responsible through whole-genome sequencing. diva-portal.org
Cross-Resistance and Collateral Sensitivity: Determining whether resistance to this compound confers cross-resistance to other antimicrobial peptides or conventional antibiotics. Conversely, identifying instances of collateral sensitivity, where resistance to one agent increases susceptibility to another, could inform combination therapy strategies. diva-portal.orgdiva-portal.org
Resistance in Target Pathogens: Expanding resistance studies beyond model organisms to include clinically relevant pathogens and agricultural pests against which this compound is being developed.
Fitness Costs: Evaluating whether the development of resistance to this compound imposes a biological fitness cost on the pathogen, which might limit the emergence and spread of resistant strains in natural settings. diva-portal.org
Exploration of Uncharted Biological Activities and Novel Targets of this compound
While this compound is known for its anthelmintic and potential insecticidal activities, its full biological spectrum is likely yet to be discovered. nih.govresearchgate.net The vast structural and functional diversity of cyclotides suggests that individual members may possess unique and uncharacterized bioactivities. nih.govacs.org
A key future direction is the systematic screening of this compound against a wide array of biological targets. For example, research on the related cyclotide Cycloviolacin O8 recently uncovered novel anticancer and antifungal activities against human cancer cell lines and the agricultural pathogen Fusarium graminearum, respectively. nih.gov Given the structural similarities, it is plausible that this compound may also exhibit cytotoxic activity against cancer cells or inhibitory effects against fungal pathogens. researchgate.net
Furthermore, cyclotides from Viola tricolor, a plant that also produces this compound, have been identified as having immunosuppressive properties by inhibiting the proliferation of activated lymphocytes and reducing cytokine secretion. researchgate.net Investigating whether purified this compound contributes to this activity could open up new therapeutic applications in treating inflammatory and autoimmune diseases. Other reported activities for cyclotides, such as anti-HIV and antiviral effects, also warrant investigation for this compound. acs.orgxiahepublishing.com The discovery that the first identified cyclotide, kalata B1, selectively targets G-coupled oxytocin (B344502) and vasopressin receptors highlights the potential for cyclotides to interact with specific human receptors, a possibility that remains largely unexplored for this compound. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Butelase 1 |
| Cycloviolacin O1 |
| Cycloviolacin O2 |
| This compound |
| Cycloviolacin O8 |
| Cycloviolacin O13 |
| Cycloviolacin O14 |
| Cycloviolacin O15 |
| Cycloviolacin O16 |
| Cycloviolacin O19 |
| Glutamic acid |
| Kalata B1 |
| Lysine |
| Rutin |
| Temozolomide (B1682018) |
Q & A
Q. What experimental methodologies are recommended for structural characterization of Cycloviolacin O3?
this compound, a cyclic peptide from the violacin family, requires multi-modal structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving its cyclic backbone and disulfide bond topology, while X-ray crystallography provides high-resolution 3D structural insights . Mass spectrometry (MS) validates molecular weight and purity, with MALDI-TOF MS being particularly effective for cyclotide analysis due to its sensitivity to post-translational modifications . For reproducibility, ensure NMR data includes <sup>1</sup>H, <sup>13</sup>C, and 2D NOESY spectra, and crystallography data should report resolution limits and refinement statistics .
Q. Which in vitro assays are suitable for evaluating this compound’s bioactivity?
Standard assays include:
- Cytotoxicity : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or Jurkat), with IC50 values calculated using nonlinear regression .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria, reporting minimum inhibitory concentrations (MICs) under standardized CLSI guidelines .
- Membrane disruption : Fluorescent dye leakage assays (e.g., calcein release from liposomes) to quantify pore-forming activity . Include positive controls (e.g., melittin for membrane disruption) and validate results across ≥3 biological replicates .
Q. How can researchers ensure the purity of this compound in experimental workflows?
Purity is validated via reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) with UV detection at 214 nm. Electrophoretic techniques (SDS-PAGE under non-reducing conditions) confirm absence of linearized or degraded peptides. Quantify purity using area-under-curve (AUC) analysis, targeting ≥95% homogeneity .
Advanced Research Questions
Q. What computational strategies resolve this compound’s binding mechanisms with target proteins (e.g., neuraminidase)?
Molecular docking (AutoDock Vina or Schrödinger Suite) identifies key interactions (e.g., hydrogen bonds with R332/R706, van der Waals contacts with F428/Y737 in neuraminidase) . Molecular dynamics (MD) simulations (GROMACS/AMBER) over ≥100 ns trajectories assess stability of binding poses, with binding free energies calculated via MM-PBSA/GBSA . Validate predictions with mutagenesis studies on residues like R332 or F428 to confirm functional roles .
Q. How to design studies addressing conflicting data on this compound’s structure-activity relationships (SAR)?
- Hypothesis-driven SAR : Systematically mutate residues in the cyclotide’s conserved loops (e.g., loop 5) via solid-phase peptide synthesis and compare bioactivity .
- Meta-analysis : Aggregate published IC50 values across cell lines, normalizing for assay conditions (e.g., serum concentration, exposure time) to identify trends .
- Cross-validation : Use orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamics) to reconcile discrepancies in affinity measurements .
Q. What experimental frameworks address contradictions in this compound’s reported cytotoxicity profiles?
- Dose-response normalization : Account for variations in cell viability protocols (e.g., ATP-based vs. metabolic assays) by reporting data as % viability relative to untreated controls ± SEM .
- Membrane specificity controls : Include non-cancerous cell lines (e.g., HEK293) to distinguish selective membrane disruption from nonspecific toxicity .
- Confocal imaging : Use fluorescently labeled this compound to track localization and correlate with cytotoxicity mechanisms (e.g., mitochondrial vs. plasma membrane targeting) .
Q. How can researchers investigate this compound’s synergistic effects with other therapeutics?
Apply combination index (CI) models (Chou-Talalay method) to quantify synergy:
- Experimental setup : Co-administer this compound with chemotherapeutics (e.g., doxorubicin) at fixed ratios (e.g., 1:1, 1:2).
- Data analysis : Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., ROS detection for oxidative stress synergy) .
Q. What quantitative models predict this compound’s stability under physiological conditions?
- Pharmacokinetic modeling : Use in vitro half-life data (e.g., serum stability assays at 37°C) to estimate degradation rates and bioavailability .
- QSAR models : Train machine learning algorithms (e.g., Random Forest) on cyclotide datasets to correlate sequence features (e.g., hydrophobic residue count) with proteolytic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
